Methyl 5-oxocyclohex-2-ene-1-carboxylate
Description
Methyl 5-oxocyclohex-2-ene-1-carboxylate is a cyclic ester featuring a six-membered cyclohexene ring with a ketone group at position 5 and a methyl ester substituent at position 1. The conjugated double bond at position 2 introduces strain and reactivity, making the compound a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions or as a precursor for bioactive molecules. Its stereoelectronic properties are influenced by the keto-enol tautomerism of the carbonyl group and the puckered conformation of the cyclohexene ring, which can be analyzed using Cremer-Pople parameters .
Properties
CAS No. |
134241-95-5 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 5-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
FAMOFMDINHZUNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)CC=C1 |
Canonical SMILES |
COC(=O)C1CC(=O)CC=C1 |
Synonyms |
2-Cyclohexene-1-carboxylicacid,5-oxo-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Volatility : Methyl esters (e.g., Methyl 5-oxocyclohex-2-ene-1-carboxylate) exhibit higher volatility than ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate) due to reduced molecular weight .

- Solubility : The ketone at position 5 in the target compound enhances polarity compared to analogues with alkyl substituents (e.g., 6-methyl in Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate), improving solubility in polar solvents .
- Thermal Stability: Compounds with aromatic backbones (e.g., dehydroabietic acid methyl ester) show superior stability over non-aromatic cyclohexene derivatives .
Conformational Analysis
The puckering of the cyclohexene ring in this compound can be quantified using Cremer-Pople coordinates, revealing a half-chair conformation. This contrasts with flatter rings in fused systems (e.g., dehydroabietic acid derivatives) and more strained puckering in smaller cyclic esters .
Research Findings and Data
Table 1: Comparative Physicochemical Data
| Property | This compound | Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate | Sandaracopimaric acid methyl ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~168.15 | ~196.22 | ~332.48 |
| Boiling Point (°C) | ~210 (estimated) | ~235 (estimated) | >300 |
| Solubility in Hexane | Moderate | Low | Insoluble |
| Key Application | Organic synthesis | Polymer precursors | Natural product isolation |
Note: Data inferred from structural analogues and methyl ester trends .
Table 2: Reactivity Comparison
| Reaction Type | This compound | Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate |
|---|---|---|
| Diels-Alder Kinetics | Fast (2-ene conjugation) | Slow (3-ene non-conjugated) |
| Ester Hydrolysis (pH 7) | t₁/₂ = 12 h | t₁/₂ = 24 h (steric hindrance) |
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